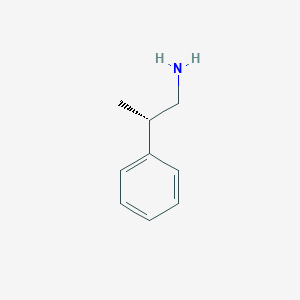

(-)-2-Phenylpropylamine

Description

Propriétés

IUPAC Name |

(2S)-2-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXORVIZLPOGIRG-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364270 | |

| Record name | (2S)-2-Phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17596-79-1 | |

| Record name | (2S)-2-Phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-beta-Methylphenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(-)-2-Phenylpropylamine chemical properties

An In-depth Technical Guide to the Chemical Properties of (-)-2-Phenylpropylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as β-methylphenethylamine, is an organic compound belonging to the phenethylamine (B48288) class.[1][2] It is a structural isomer of amphetamine and exists as a pair of enantiomers, (R)- and (S)-2-phenylpropylamine, due to a chiral center at the β-carbon.[1] This guide focuses on the chemical and physical properties of the levorotatory enantiomer, this compound, its synthesis, characterization, and biological interactions. The compound is of significant interest in medicinal chemistry and pharmacology due to its stimulant properties and effects on the central nervous system.[2] It is classified as a doping agent by the World Anti-Doping Agency.[3]

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature with a characteristic amine or ammonia-like odor.[2][4][5] It is soluble in organic solvents like alcohols and ethers, but has limited solubility in water.[2][4] The compound is noted to be air-sensitive.[4]

The quantitative properties of 2-phenylpropylamine (B128651) (racemic mixture, unless otherwise specified) are summarized in the table below.

| Property | Value | Source |

| Identifiers | ||

| IUPAC Name | 2-phenylpropan-1-amine | [3] |

| CAS Number | 582-22-9 (for racemic) | [1][2][4] |

| Molecular Formula | C9H13N | [2][3][4] |

| InChI Key | AXORVIZLPOGIRG-UHFFFAOYSA-N | [1][2][3] |

| Molecular Properties | ||

| Molar Mass | 135.21 g/mol | [1][3] |

| Monoisotopic Mass | 135.104799419 Da | [3][5] |

| Physical Properties | ||

| Appearance | Colorless to light yellow liquid | [2][4][6] |

| Density | 0.93 g/mL at 25 °C | [4][7] |

| Boiling Point | 80 °C at 10 mm Hg | [4][7] |

| Flash Point | 175 °F | [4] |

| Refractive Index (n20/D) | 1.524 | [4][7] |

| Water Solubility | 5.1 g/L (25 °C) (Slightly soluble) | [5] |

| Chemical Properties | ||

| pKa | 9.92 ± 0.10 (Predicted) | [4] |

| Optical Activity [α]D | -35° for (S)-enantiomer in ethanol | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides characteristic signals for the different protons in the molecule. Typical shifts in CDCl₃ would show aromatic protons in the δ 7.1-7.3 ppm range, and signals for the alkyl chain protons, including the methine and methylene (B1212753) groups adjacent to the amine and the methyl group.[1][8]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would show distinct peaks for the aromatic carbons and the three unique carbons of the propyl chain.

-

Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands for N-H stretching of the primary amine group, C-H stretching for the aromatic and aliphatic components, and C=C stretching for the phenyl ring.[3]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The predicted monoisotopic mass is 135.1048 Da.[9]

Experimental Protocols

Detailed methodologies are essential for the synthesis and characterization of this compound.

Protocol 1: Synthesis via Reductive Amination

A common method for synthesizing 2-phenylpropylamine is the reductive amination of 1-phenyl-2-propanone (P-2-P).[1]

-

Reaction Setup : To a solution of 1-phenyl-2-propanone in a suitable solvent (e.g., methanol), add a source of ammonia (B1221849) (e.g., ammonium (B1175870) acetate (B1210297) or ammonia gas).

-

Reduction : Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst), to the reaction mixture.

-

Stirring : Allow the reaction to stir at room temperature for a specified period (e.g., 12-24 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Workup : Quench the reaction carefully with water or a dilute acid. Extract the product into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Purification : Wash the organic layer with brine, dry it over an anhydrous salt like sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator.[10] The crude product is then purified, typically by column chromatography or distillation, to yield 2-phenylpropylamine.

-

Chiral Resolution : To obtain the specific (-)-enantiomer, the racemic mixture must undergo chiral resolution, for example, by forming diastereomeric salts with a chiral acid.

Protocol 2: Characterization by HPLC

High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the synthesized compound.

-

Sample Preparation : Prepare a standard solution of 2-phenylpropylamine of known concentration in the mobile phase. Prepare the sample to be analyzed by dissolving it in the mobile phase.

-

Instrumentation : Use an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and a UV detector.

-

Mobile Phase : A typical mobile phase could be a mixture of acetonitrile (B52724) and water with a modifying agent like trifluoroacetic acid (TFA).

-

Analysis : Inject the standard and sample solutions into the HPLC system. The retention time of the major peak in the sample chromatogram should match that of the standard.

-

Quantification : Purity is calculated by comparing the area of the product peak to the total area of all peaks in the chromatogram.[1]

Protocol 3: Determination of Optical Activity

Polarimetry is used to confirm the enantiomeric identity of this compound.

-

Sample Preparation : Prepare a solution of the purified enantiomer in a suitable solvent (e.g., ethanol) at a precisely known concentration.[1]

-

Measurement : Use a polarimeter to measure the optical rotation of the solution at a specific wavelength, typically the sodium D-line (589 nm).

-

Calculation : The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL. The result is compared to the literature value (e.g., -35° for the (S)-enantiomer in ethanol).[1]

Biological Activity and Mechanism of Action

This compound exerts its pharmacological effects primarily through its interaction with the trace amine-associated receptor 1 (TAAR1).[1][11] It acts as a TAAR1 agonist.[1][11] This interaction triggers a cascade of events that modulates neurotransmitter systems. Additionally, it interacts with adrenergic receptors (both alpha and beta subtypes) and may influence monoamine oxidase enzymes.[1] Its structural similarity to phenylpropanolamine suggests it may act as a norepinephrine (B1679862) releasing agent, which would lead to vasoconstriction and other sympathomimetic effects.[1][12][13]

Caption: Mechanism of action for this compound.

Synthesis and Characterization Workflow

The overall process from synthesis to a fully characterized final product involves several key stages. The synthesis is typically achieved via reductive amination, followed by a series of purification and analytical steps to ensure the compound's identity, purity, and stereochemistry.

Caption: General workflow for the synthesis of this compound.

Caption: Workflow for the analytical characterization of the final product.

Safety Information

2-Phenylpropylamine is classified as a corrosive substance.[3][4] It is known to cause severe skin burns and eye damage.[3] Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, must be worn when handling this chemical.[4] It should be used in a well-ventilated area.[4][5] In case of contact with skin or eyes, immediate and thorough rinsing with water is required, followed by medical attention.[4][5]

Conclusion

This compound is a chiral amine with significant pharmacological interest. This guide has provided a detailed overview of its chemical and physical properties, spectroscopic data, and established protocols for its synthesis and characterization. Understanding its mechanism of action as a TAAR1 agonist is key to exploring its potential applications in drug development. The provided workflows and data serve as a valuable resource for researchers and scientists working with this and related compounds. Strict adherence to safety protocols is mandatory when handling this corrosive substance.

References

- 1. 2-Phenylpropylamine | 582-22-9 | Benchchem [benchchem.com]

- 2. CAS 582-22-9: (±)-2-Phenylpropylamine | CymitQuimica [cymitquimica.com]

- 3. 2-Phenylpropylamine | C9H13N | CID 11398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. guidechem.com [guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. 2-PHENYLPROPYLAMINE | 582-22-9 [chemicalbook.com]

- 8. 2-PHENYLPROPYLAMINE(582-22-9) 1H NMR spectrum [chemicalbook.com]

- 9. PubChemLite - 2-phenylpropylamine (C9H13N) [pubchemlite.lcsb.uni.lu]

- 10. benchchem.com [benchchem.com]

- 11. 2-phenyl-propylamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. Phenylpropanolamine - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Mechanism of Action of (-)-2-Phenylpropylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-2-Phenylpropylamine, also known as (-)-β-methylphenethylamine, is a chiral psychoactive compound and a positional isomer of amphetamine. Its mechanism of action is multifaceted, primarily involving agonist activity at the Trace Amine-Associated Receptor 1 (TAAR1) and modulation of monoamine neurotransmitter release. This technical guide provides a comprehensive overview of the core pharmacological activities of this compound, presenting available quantitative data, detailed experimental methodologies for key assays, and visual representations of its signaling pathways and experimental workflows. While specific quantitative data for the levorotatory enantiomer is limited in publicly accessible literature, this guide synthesizes data on the racemic mixture (β-methylphenethylamine or BMPEA) to provide a foundational understanding of its pharmacological profile, with the caveat that enantiomers may exhibit distinct activities.

Core Mechanism of Action

This compound exerts its physiological effects through two primary, interconnected mechanisms:

-

Trace Amine-Associated Receptor 1 (TAAR1) Agonism: this compound is an agonist at TAAR1, an intracellular G-protein coupled receptor.[1][2] Activation of TAAR1 is a key event that initiates downstream signaling cascades, leading to the modulation of monoamine transporter function.[3][4]

-

Norepinephrine-Dopamine Releasing Agent (NDRA): The compound functions as a releasing agent for norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA), increasing their extracellular concentrations. This action is, at least in part, mediated by its interaction with and subsequent modulation of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[5][6][7] Notably, β-methylphenethylamine displays a preference for the norepinephrine transporter over the dopamine transporter.[5][6]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the racemic mixture of 2-phenylpropylamine (B128651) (β-methylphenethylamine). It is crucial to note that the pharmacological profiles of individual enantiomers can vary significantly.

Table 1: TAAR1 Receptor Activation

| Compound | Receptor | Assay Type | EC50 (µM) | Emax (%) | Source |

| β-methylphenethylamine | Human TAAR1 | cAMP Accumulation | 2.1 | 77 | Not specified in search results |

Table 2: Monoamine Release in Rat Brain Synaptosomes

| Compound | Transporter | EC50 (nM) | % Emax | Source |

| β-methylphenethylamine | DAT | 523 ± 65 | 96 | [5] |

| β-methylphenethylamine | NET | 163 ± 27 | 98 | [5] |

Signaling Pathways and Molecular Interactions

The interaction of this compound with its molecular targets initiates a cascade of intracellular events that ultimately lead to its physiological effects.

TAAR1 Signaling Pathway

Activation of TAAR1 by this compound leads to the stimulation of adenylyl cyclase via a Gs protein-coupled mechanism, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4] This increase in cAMP can activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including monoamine transporters.[8] TAAR1 activation has been shown to induce the trafficking and internalization of the dopamine transporter (DAT), which contributes to the increase in extracellular dopamine.[3][9][10]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the mechanism of action of this compound.

TAAR1 Functional Assay: cAMP Accumulation

This assay measures the ability of a compound to stimulate the production of cyclic AMP in cells expressing TAAR1.

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells are stably transfected with a plasmid encoding human TAAR1. Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and an appropriate selection antibiotic (e.g., G418).

-

Assay Procedure:

-

Cells are seeded into 96-well plates and grown to confluence.

-

On the day of the assay, the growth medium is replaced with a stimulation buffer (e.g., Hanks' Balanced Salt Solution with 500 µM IBMX and 100 µM Ro 20-1724 to inhibit phosphodiesterases).

-

This compound is serially diluted in stimulation buffer and added to the wells.

-

The plates are incubated for 30-60 minutes at 37°C.

-

Following incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive enzyme immunoassay (EIA) kit or a bioluminescence resonance energy transfer (BRET)-based biosensor.

-

-

Data Analysis: The concentration-response data is fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values.

In Vitro Neurotransmitter Release Assay

This assay quantifies the ability of a compound to induce the release of radiolabeled neurotransmitters from isolated nerve terminals (synaptosomes).

-

Synaptosome Preparation:

-

Rat brains are rapidly dissected and homogenized in ice-cold 0.32 M sucrose (B13894) buffer.

-

The homogenate is subjected to differential centrifugation to pellet the crude synaptosomal fraction.

-

The pellet is resuspended and layered onto a discontinuous sucrose or Ficoll gradient and centrifuged to obtain a purified synaptosomal fraction.

-

The purified synaptosomes are washed and resuspended in a physiological buffer.

-

-

Neurotransmitter Release Assay:

-

Synaptosomes are incubated with a radiolabeled neurotransmitter ([³H]-norepinephrine or [³H]-dopamine) to allow for uptake.

-

The loaded synaptosomes are then transferred to a superfusion apparatus and continuously perfused with buffer.

-

After a baseline period, the superfusion buffer is switched to one containing various concentrations of this compound.

-

Fractions of the superfusate are collected at regular intervals.

-

The radioactivity in each fraction is quantified using liquid scintillation counting.

-

-

Data Analysis: The amount of radioactivity released above baseline is calculated for each concentration of the test compound. These data are then used to generate concentration-response curves and determine EC50 values for neurotransmitter release.

Adrenergic Receptor Interactions

While the primary effects of this compound are mediated through TAAR1 and monoamine transporters, the increased extracellular concentration of norepinephrine can lead to the activation of postsynaptic α- and β-adrenergic receptors. This indirect sympathomimetic effect contributes to the overall physiological response to the compound. However, direct binding affinities of this compound at adrenergic receptors have not been extensively reported.

Conclusion

The mechanism of action of this compound is complex, centered on its role as a TAAR1 agonist and a norepinephrine-dopamine releasing agent. The activation of intracellular TAAR1 appears to be a key initiating event that modulates the function of monoamine transporters, leading to increased synaptic concentrations of norepinephrine and dopamine. Further research is required to fully elucidate the distinct pharmacological profiles of the individual enantiomers of 2-phenylpropylamine and to precisely quantify their interactions with various molecular targets. The experimental protocols and data presented in this guide provide a robust framework for future investigations into this and related compounds.

References

- 1. 2-phenyl-propylamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. β-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 3. Trace Amine-Associated Receptor 1 as a Monoaminergic Modulator in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TAAR1 - Wikipedia [en.wikipedia.org]

- 9. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of (-)-2-Phenylpropylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-2-Phenylpropylamine, a positional isomer of amphetamine, is a psychoactive compound that primarily exerts its effects through agonism at the Trace Amine-Associated Receptor 1 (TAAR1). It also demonstrates interactions with monoamine oxidase (MAO) enzymes and is presumed to have activity at adrenergic receptors, contributing to its overall pharmacological profile. This technical guide provides a comprehensive overview of the known pharmacological characteristics of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for its study. The information presented is intended to serve as a resource for researchers and professionals engaged in drug discovery and development.

Core Pharmacological Profile

This compound, also known as β-methylphenethylamine, is recognized for its stimulant properties, which are underpinned by a multifaceted interaction with several key neurological targets.

Mechanism of Action

The primary mechanism of action for this compound is its agonist activity at the Trace Amine-Associated Receptor 1 (TAAR1) [1][2][3]. TAAR1 is a G-protein coupled receptor that modulates monoaminergic systems, and its activation by this compound is a key driver of its central nervous system effects.

In addition to its action at TAAR1, this compound and its enantiomers are known to inhibit monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B. This inhibition leads to a decrease in the breakdown of monoamine neurotransmitters, thereby increasing their synaptic availability.

Quantitative Pharmacological Data

Quantitative data for the specific (-)-enantiomer of 2-phenylpropylamine (B128651) is limited in the publicly available scientific literature. The most definitive data pertains to its interaction with monoamine oxidase enzymes.

| Target | Parameter | Value (µM) | Enantiomer | Reference |

| Monoamine Oxidase A (MAO-A) | Kᵢ | 584 | (S)-(-)-2-Phenylpropylamine | [1] |

| Monoamine Oxidase B (MAO-B) | Kᵢ | 156 | (S)-(-)-2-Phenylpropylamine | [1] |

Note: The (R)-enantiomer exhibits a 10-fold higher inhibitory activity against MAO-B compared to the (S)-enantiomer.[1]

Data regarding the binding affinity (Kᵢ) and functional potency (EC₅₀/IC₅₀) of this compound at TAAR1, adrenergic receptors, and monoamine transporters (DAT, NET, SERT) are not currently available in the reviewed literature.

Key Signaling Pathways and Experimental Workflows

TAAR1 Agonist Signaling Pathway

Activation of TAAR1 by an agonist like this compound initiates a Gαs-protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.

References

An In-depth Technical Guide to the Stereoisomers of 2-Phenylpropylamine and Their Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stereoisomers of 2-phenylpropylamine (B128651), also known as β-methylphenethylamine. It details their synthesis, pharmacological activity with a focus on the trace amine-associated receptor 1 (TAAR1), and their effects on monoamine transporters. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Introduction

2-Phenylpropylamine (β-methylphenethylamine) is a primary amine and a positional isomer of amphetamine.[1] Its structure contains a chiral center, giving rise to two stereoisomers: (R)-2-phenylpropylamine and (S)-2-phenylpropylamine. These enantiomers exhibit distinct pharmacological profiles due to their differential interactions with biological targets, a critical consideration in drug design and development. The primary molecular target for 2-phenylpropylamine is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor implicated in various neurological and psychiatric conditions.[1] Both enantiomers are agonists at human TAAR1.[2]

Quantitative Analysis of Biological Activity

The biological activity of the 2-phenylpropylamine stereoisomers is primarily characterized by their interaction with TAAR1 and monoamine transporters. The following tables summarize the available quantitative data.

| Stereoisomer | Receptor | Assay Type | Species | Potency (EC50) | Efficacy (Emax) | Reference |

| (S)-2-Phenylpropylamine | hTAAR1 | Functional Assay | Human | 129 nM | 104% | [3] |

| (R)-2-Phenylpropylamine | hTAAR1 | Functional Assay | Human | 361 nM | 97% | [3] |

| Racemic 2-Phenylpropylamine | hTAAR1 | Functional Assay | Human | 2.1 µM | 77% | [4] |

Table 1: Potency and Efficacy of 2-Phenylpropylamine Stereoisomers at Human TAAR1.

Note: Direct comparison of values between different studies should be approached with caution due to potential variations in experimental conditions.

| Stereoisomer | Transporter | Inhibition Potency (Ki/IC50) | Species | Reference |

| (S)-Amphetamine | DAT | 0.64 µM | Human | [5] |

| (S)-Amphetamine | NET | 0.07 µM | Human | [5] |

| (S)-Amphetamine | SERT | 38 µM | Human | [5] |

Table 2: Inhibitory Potency of (S)-Amphetamine at Monoamine Transporters.

Signaling Pathways and Mechanisms of Action

Activation of TAAR1 by 2-phenylpropylamine initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of TAAR1 to the Gs alpha subunit of the heterotrimeric G-protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] Elevated levels of cAMP then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[7]

In addition to the canonical Gs pathway, TAAR1 activation can also lead to signaling through other G-proteins, such as G13, which can activate the RhoA signaling pathway.[1] Furthermore, TAAR1 signaling can involve β-arrestin2-dependent pathways.[7]

Experimental Protocols

Radioligand Binding Assay for TAAR1

This protocol is a representative method for determining the binding affinity (Ki) of the 2-phenylpropylamine stereoisomers to TAAR1.

1. Membrane Preparation:

-

HEK-293 cells stably expressing human TAAR1 are cultured and harvested.

-

Cells are lysed and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-epinephrine) and varying concentrations of the unlabeled test compound (R- or S-2-phenylpropylamine).

-

Non-specific binding is determined in the presence of a high concentration of a known non-radioactive TAAR1 ligand.

-

The reaction is incubated to equilibrium (e.g., 60 minutes at room temperature).

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand.

-

The filters are washed with cold assay buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This protocol outlines a method to determine the potency (EC50) and efficacy (Emax) of the 2-phenylpropylamine stereoisomers as TAAR1 agonists.

1. Cell Culture and Plating:

-

HEK-293 cells stably expressing human TAAR1 are cultured and seeded into 96-well plates.

-

Cells are grown to an appropriate confluency.

2. Agonist Stimulation:

-

The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are incubated with varying concentrations of the test agonist (R- or S-2-phenylpropylamine).

-

A known TAAR1 agonist is used as a positive control.

3. Cell Lysis and cAMP Measurement:

-

After the desired incubation period (e.g., 30 minutes), the cells are lysed.

-

The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.

4. Data Analysis:

-

A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration.

-

The EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximum response) are determined by non-linear regression analysis of the dose-response curve.

Experimental and Logical Workflow

The characterization of the stereoisomers of 2-phenylpropylamine follows a logical progression from initial screening to detailed pharmacological profiling.

Conclusion

The stereochemistry of 2-phenylpropylamine is a critical determinant of its biological activity. The (S)-enantiomer demonstrates higher potency as a TAAR1 agonist compared to the (R)-enantiomer. A thorough understanding of the distinct pharmacological profiles of these stereoisomers, obtained through rigorous experimental protocols as outlined in this guide, is essential for the development of selective and effective therapeutics targeting the TAAR1 receptor and for understanding their potential interactions with monoamine systems.

References

- 1. Trace amine-associated receptor 1 is a stereoselective binding site for compounds in the amphetamine class - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chlorphenamine - Wikipedia [en.wikipedia.org]

- 3. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Trace Amine-Associated Receptor 1 Displays Species-Dependent Stereoselectivity for Isomers of Methamphetamine, Amphetamine, and Para-Hydroxyamphetamine | Semantic Scholar [semanticscholar.org]

- 5. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neurotransmitter transporters and their impact on the development of psychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Biological Activity of Levoamphetamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levoamphetamine, the levorotatory stereoisomer of amphetamine, is a central nervous system (CNS) stimulant with a distinct pharmacological profile compared to its dextrorotatory counterpart, dextroamphetamine. While both isomers contribute to the overall effects of mixed amphetamine salts, levoamphetamine exhibits a preferential activity towards the norepinephrine (B1679862) system, with comparatively weaker effects on dopamine (B1211576) release. This technical guide provides an in-depth analysis of the biological activity of levoamphetamine, encompassing its pharmacodynamics, pharmacokinetics, and the experimental methodologies used for its characterization. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of its mechanism of action.

Introduction

Amphetamine exists as two stereoisomers: levoamphetamine and dextroamphetamine. While often discussed in the context of racemic mixtures or formulations like Adderall, which contains a 3:1 ratio of dextroamphetamine to levoamphetamine salts, levoamphetamine possesses unique biological properties.[1] Clinically, it has been used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[2][3] Understanding the specific contributions of levoamphetamine to the therapeutic and adverse effects of amphetamine-based medications is crucial for drug development and clinical pharmacology. This guide delves into the core aspects of levoamphetamine's biological activity, providing a technical overview for the scientific community.

Pharmacodynamics

The primary mechanism of action of levoamphetamine involves its interaction with monoamine transporters, leading to an increase in the extracellular concentrations of norepinephrine and, to a lesser extent, dopamine.[1]

Interaction with Monoamine Transporters

Levoamphetamine acts as both a competitive reuptake inhibitor and a releasing agent at the norepinephrine transporter (NET) and the dopamine transporter (DAT).[4] It has a significantly lower potency at the serotonin (B10506) transporter (SERT).

-

Norepinephrine Transporter (NET): Levoamphetamine displays a higher affinity and potency for NET compared to DAT. This leads to a more pronounced increase in synaptic norepinephrine levels.

-

Dopamine Transporter (DAT): While it does interact with DAT, its affinity and releasing potency are considerably lower than those of dextroamphetamine.

Vesicular Monoamine Transporter 2 (VMAT2)

Levoamphetamine can also interact with the vesicular monoamine transporter 2 (VMAT2).[1][5] By disrupting the vesicular storage of monoamines, it contributes to an increase in their cytosolic concentrations, which in turn facilitates their reverse transport into the synapse via DAT and NET.[6]

Trace Amine-Associated Receptor 1 (TAAR1)

Levoamphetamine is an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor.[1][7][8] Activation of TAAR1 can modulate the activity of DAT and NET, contributing to the overall effects of levoamphetamine on monoamine release.[9]

Signaling Pathway of Levoamphetamine at a Noradrenergic Synapse

Caption: Levoamphetamine's mechanism at the noradrenergic synapse.

Pharmacokinetics

The pharmacokinetic profile of levoamphetamine is characterized by its absorption, distribution, metabolism, and excretion.

-

Absorption: Levoamphetamine is readily absorbed following oral administration.

-

Distribution: It is distributed throughout the body, including the CNS.

-

Metabolism: Levoamphetamine is metabolized in the liver, primarily through hydroxylation and deamination.

-

Excretion: It is excreted in the urine, with the rate of excretion being influenced by urinary pH.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of levoamphetamine.

Table 1: Binding Affinities (Ki) and Reuptake Inhibition (IC50) of Levoamphetamine at Monoamine Transporters

| Transporter | Parameter | Value (nM) | Species | Reference |

| Dopamine Transporter (DAT) | Ki | ~600-1000 | Human/Rat | [10] |

| IC50 | Varies | Various | ||

| Norepinephrine Transporter (NET) | Ki | ~70-200 | Human/Rat | [10] |

| IC50 | Varies | Various | [11] |

Table 2: Monoamine Release Potency (EC50) of Levoamphetamine

| Monoamine | Value (nM) | Species/Preparation | Reference |

| Dopamine | >1000 | Rat Striatal Slices | |

| Norepinephrine | ~50-150 | Rat Cortical Slices | [12] |

Table 3: Pharmacokinetic Parameters of Levoamphetamine

| Parameter | Value | Species | Reference |

| Elimination Half-life | 10-13 hours | Human | [1] |

| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | Human | |

| Protein Binding | ~20-30% | Human |

Experimental Protocols

The characterization of levoamphetamine's biological activity relies on a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assay for Monoamine Transporters

This protocol is used to determine the binding affinity (Ki) of levoamphetamine for DAT and NET.

Workflow for Radioligand Binding Assay

Caption: Experimental workflow for a radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Tissues rich in the target transporter (e.g., rat striatum for DAT, rat cerebral cortex for NET) are homogenized in a suitable buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.

-

Incubation: The membrane preparation is incubated in the presence of a specific radioligand (e.g., [³H]mazindol for DAT, [³H]nisoxetine for NET) and varying concentrations of levoamphetamine. Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of levoamphetamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis for Measuring Monoamine Release

This technique allows for the measurement of extracellular levels of dopamine and norepinephrine in specific brain regions of freely moving animals following the administration of levoamphetamine.[13][14][15]

Workflow for In Vivo Microdialysis

Caption: Experimental workflow for in vivo microdialysis.

Detailed Methodology:

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum for dopamine, prefrontal cortex for norepinephrine) of an anesthetized animal.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: Dialysate samples, containing extracellular fluid that has diffused across the probe's semi-permeable membrane, are collected at regular intervals before and after the administration of levoamphetamine.

-

Analysis: The concentrations of dopamine and norepinephrine in the dialysate samples are quantified using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Behavioral Pharmacology

The effects of levoamphetamine on behavior are often assessed using rodent models.

Locomotor Activity

Locomotor activity is a measure of general behavioral stimulation. Levoamphetamine typically produces a dose-dependent increase in locomotor activity in rodents.[16][17][18][19][20]

Experimental Protocol:

-

Apparatus: A square or circular open-field arena equipped with infrared beams to automatically track movement.

-

Procedure: Animals are habituated to the arena for a set period. They are then administered levoamphetamine or vehicle and returned to the arena. Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration.

Conditioned Place Preference (CPP)

CPP is a paradigm used to assess the rewarding or aversive properties of a drug.

Experimental Protocol:

-

Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.

-

Procedure: The test consists of three phases:

-

Pre-conditioning: The animal's baseline preference for each compartment is determined.

-

Conditioning: The animal is confined to one compartment after receiving levoamphetamine and to the other compartment after receiving vehicle over several sessions.[21][22][23][24][25]

-

Post-conditioning (Test): The animal is allowed to freely explore both compartments, and the time spent in each is recorded. An increase in time spent in the drug-paired compartment indicates a rewarding effect.

-

Conclusion

Levoamphetamine is a psychostimulant with a distinct biological profile characterized by its preferential action on the noradrenergic system. Its interactions with NET, DAT, VMAT2, and TAAR1 collectively contribute to its effects on monoamine neurotransmission and behavior. The experimental protocols detailed in this guide provide a framework for the continued investigation of levoamphetamine and the development of novel therapeutics with tailored pharmacological profiles. A thorough understanding of the individual contributions of amphetamine stereoisomers is essential for advancing the fields of neuropharmacology and drug development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Levoamphetamine vs dextroamphetamine in minimal brain dysfunction. Replication, time response, and differential effect by diagnostic group and family rating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Levoamphetamine and dextroamphetamine: comparative efficacy in the hyperkinetic syndrome. Assessment by target symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adderall - Wikipedia [en.wikipedia.org]

- 6. VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TAAR1 - Wikipedia [en.wikipedia.org]

- 8. Trace amine-associated receptor 1 is a stereoselective binding site for compounds in the amphetamine class - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amphetamine Stimulates Endocytosis of the Norepinephrine and Neuronal Glutamate Transporters in Cultured Locus Coeruleus Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Specificity of amphetamine induced release of norepinephrine and serotonin from rat brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A comparison of amphetamine- and methamphetamine-induced locomotor activity in rats: evidence for qualitative differences in behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Stress-Induced Locomotor Sensitization to Amphetamine in Adult, but not in Adolescent Rats, Is Associated with Increased Expression of ΔFosB in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 20. frontiersin.org [frontiersin.org]

- 21. Frontiers | Examining Sex Differences in Conditioned Place Preference or Aversion to Methamphetamine in Adolescent and Adult Mice [frontiersin.org]

- 22. karger.com [karger.com]

- 23. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]

- 24. Amphetamine-induced place preference in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Amphetamine-induced conditioned place preference and changes in mGlu1/5 receptor expression and signaling in the rat medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

(-)-2-Phenylpropylamine: A Technical Guide for Research Professionals

An In-depth Technical Guide on (-)-2-Phenylpropylamine for Researchers, Scientists, and Drug Development Professionals.

Foreword: This document provides a comprehensive technical overview of this compound (also known as β-Methylphenethylamine or BMPEA), a research chemical and structural isomer of amphetamine. The information presented herein is intended for an audience of researchers, scientists, and drug development professionals. This guide consolidates available data on its chemical properties, synthesis, pharmacology, and relevant experimental methodologies to facilitate its use in a research context.

Chemical and Physical Properties

This compound is a primary amine belonging to the phenethylamine (B48288) class. As a positional isomer of amphetamine, it shares the same molecular formula but differs in the location of the amine group on the propyl chain. This structural nuance is critical to its distinct pharmacological profile.[1] The compound exists as a chiral molecule, with the (-) enantiomer being the focus of this guide.

Table 1: Physicochemical Properties of 2-Phenylpropylamine

| Property | Value | Reference(s) |

| IUPAC Name | 2-phenylpropan-1-amine | [2] |

| Synonyms | (-)-β-Methylphenethylamine, (-)-BMPEA | [2][3] |

| CAS Number | 582-22-9 (for racemic mixture) | [1][2] |

| Molecular Formula | C₉H₁₃N | [2][4] |

| Molecular Weight | 135.21 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 80 °C at 10 mmHg | [5] |

| Density | 0.93 g/mL at 25 °C | [5] |

| Solubility | Slightly soluble in water (5.1 g/L at 25 °C) | [4] |

| pKa | Data available in IUPAC Digitized pKa Dataset | [2] |

| InChIKey | AXORVIZLPOGIRG-UHFFFAOYSA-N | [1][2] |

Synthesis and Characterization

The synthesis of 2-Phenylpropylamine can be achieved through several established routes, with the reductive amination of 1-phenyl-2-propanone (P2P) and the catalytic hydrogenation of 2-phenylpropionitrile being common methods.

Experimental Protocol: Synthesis via Catalytic Hydrogenation of 2-Phenylpropionitrile

This protocol describes the synthesis of 2-Phenylpropylamine hydrochloride.

Materials:

-

2-phenylpropionitrile

-

5% Palladium on carbon (Pd/C), water-wet

-

Concentrated (12M) hydrochloric acid (HCl)

-

Methyl tert-butyl ether (MTBE)

-

Hydrogen gas

-

Nitrogen gas

-

Autoclave hydrogenation apparatus

Procedure:

-

Under a nitrogen atmosphere, charge the autoclave with water-wet 5% Pd/C (453 g), ethanol (6.36 L), 2-phenylpropionitrile (636 g, 4.85 moles), and concentrated HCl (613 g, 5.6 moles).

-

Seal the autoclave and stir the mixture rapidly.

-

Pressurize the vessel with hydrogen gas to 75-78 psi.

-

Heat the mixture to a temperature of 50-64 °C for 3 hours.

-

After the reaction is complete, cool the vessel and carefully depressurize.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to a volume of approximately 400 mL.

-

Add MTBE (2.2 L) to the concentrated solution to precipitate the product.

-

Stir the resulting slurry overnight.

-

Filter the precipitate, wash the solids with fresh MTBE (100 mL), and dry overnight to yield 2-phenyl-1-propylamine HCl as a white powder.

Characterization: The final product can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.

Pharmacological Profile

The primary mechanism of action of this compound is agonism at the Trace Amine-Associated Receptor 1 (TAAR1).[1][6] It also functions as a norepinephrine-dopamine releasing agent (NDRA), though it is significantly less potent than its isomer, amphetamine.[7]

Receptor and Transporter Interactions

This compound's most significant interaction is with TAAR1, where it acts as a potent agonist. Its activity at the classical monoamine transporters (DAT, NET, SERT) is primarily as a substrate, inducing neurotransmitter efflux rather than acting as a potent binding inhibitor. Studies have shown that it has a very weak ability to displace high-affinity radioligands from these transporters, indicating low binding affinity.[8]

Table 2: In Vitro Pharmacological Data for β-Methylphenethylamine

| Target | Assay Type | Species | Parameter | Value | Reference(s) |

| TAAR1 | cAMP Functional Assay | Human | EC₅₀ | 2.1 µM | |

| Eₘₐₓ | 77% | ||||

| DAT | [³H]MPP⁺ Efflux | Rat | EC₅₀ | >10 µM | [8][9] |

| NET | [³H]MPP⁺ Efflux | Rat | EC₅₀ | ~5 µM | [8][9] |

| SERT | [³H]MPP⁺ Efflux | Rat | - | Inactive | [8] |

Efficacy (Eₘₐₓ) is relative to the full agonist phenethylamine.

Pharmacokinetics

Pharmacokinetic data for this compound is limited. Studies on the related compound, β-phenylethylamine, show rapid clearance from tissues.[10] For β-methylphenethylamine, studies in rats indicate a short biological half-life, with peak blood concentrations observed at 20 minutes post-injection, declining significantly by 90 minutes.[11] This suggests rapid metabolism and elimination. The compound readily crosses the blood-brain barrier.[12]

Table 3: Pharmacokinetic Parameters of β-Methylphenethylamine in Rats

| Parameter | Route | Value | Reference(s) |

| Brain-Uptake Index (%) | IV | 56 ± 6 | [12] |

| Peak Blood Concentration (at 30 mg/kg) | IP | 899 ng/mL at 20 min | [11] |

| Blood Concentration (at 30 mg/kg) | IP | 22 ng/mL at 90 min | [11] |

Brain-Uptake Index is relative to water (100%).

Toxicology

Toxicological data indicates that β-Methylphenethylamine has stimulant effects that can lead to cardiovascular events.[3][13] A case of cerebral hemorrhage has been associated with its use in combination with exercise.[5]

Table 4: Acute Toxicity Data for β-Methylphenethylamine

| Species | Route | Parameter | Value | Reference(s) |

| Mouse | IP | LD₅₀ | 243.3 ± 4.4 mg/kg | |

| Rat | SC | MLD (HCl salt) | 500 mg/kg | [5] |

| Rabbit | IV | MLD (HCl salt) | 50 mg/kg | [5] |

MLD: Minimum Lethal Dose

Key Experimental Methodologies

In Vitro TAAR1 Functional Assay (cAMP Measurement)

This protocol outlines a general method for assessing the agonist activity of this compound at the TAAR1 receptor.

Principle: TAAR1 is a Gs-protein coupled receptor. Its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This change can be quantified using various methods, such as Bioluminescence Resonance Energy Transfer (BRET)-based biosensors.

General Procedure:

-

Cell Culture and Transfection: Use a suitable cell line (e.g., HEK293) and transiently or stably transfect them with the human TAAR1 receptor and a cAMP biosensor (e.g., EPAC).

-

Cell Plating: Plate the transfected cells in an appropriate microplate format (e.g., 96-well plate).

-

Compound Preparation: Prepare serial dilutions of this compound and a reference full agonist (e.g., phenethylamine) in a suitable assay buffer.

-

Assay Execution:

-

Add the test compound dilutions to the cells.

-

Incubate for a specified period (e.g., 15-20 minutes) at 37 °C.

-

Measure the signal from the cAMP biosensor using a plate reader capable of detecting the specific output (e.g., luminescence or fluorescence ratio).

-

-

Data Analysis:

-

Normalize the data to the response of the vehicle control (0% activation) and the maximal response of the reference agonist (100% activation).

-

Plot the concentration-response curve and fit the data using a non-linear regression model to determine the EC₅₀ and Eₘₐₓ values.

-

In Vitro Neurotransmitter Release Assay

This protocol provides a general method for measuring neurotransmitter release from rat brain synaptosomes.

Principle: This assay measures the ability of a test compound to induce the release of a pre-loaded radiolabeled substrate (e.g., [³H]MPP⁺, a substrate for DAT and NET) from isolated nerve terminals (synaptosomes).

General Procedure:

-

Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for NET) using standard differential centrifugation techniques.

-

Pre-loading: Incubate the synaptosomes with a low concentration of the radiolabeled substrate (e.g., 9 nM [³H]MPP⁺) to allow for uptake via the transporters.

-

Release Experiment:

-

Wash the pre-loaded synaptosomes to remove excess radiolabel.

-

Add varying concentrations of this compound or a reference releaser (e.g., amphetamine).

-

Incubate for a short period (e.g., 10-30 minutes) at 37 °C.

-

Terminate the release by rapid filtration.

-

-

Quantification: Measure the amount of radioactivity released into the supernatant and remaining in the synaptosomes using liquid scintillation counting.

-

Data Analysis:

-

Calculate the percentage of total radioactivity released for each concentration.

-

Plot the concentration-response curve and determine the EC₅₀ value for release.

-

Visualized Mechanisms and Workflows

Proposed Signaling Pathway

The primary signaling cascade initiated by this compound involves the activation of TAAR1, leading to downstream effects that modulate monoaminergic systems.

Caption: TAAR1 activation pathway by this compound.

Experimental Workflow for Pharmacological Characterization

A logical workflow is essential for the systematic evaluation of a novel research chemical like this compound.

Caption: Workflow for characterizing this compound.

Conclusion and Future Directions

This compound is a TAAR1 agonist and monoamine releaser with a distinct profile from its isomer, amphetamine. Its primary potency lies in its action at TAAR1, with significantly weaker effects as a releasing agent at DAT and NET. The available data suggests a rapid pharmacokinetic profile and a safety profile that warrants caution, particularly concerning cardiovascular effects.

For drug development professionals, the high potency at TAAR1 suggests potential for developing selective modulators of this receptor system. Future research should focus on elucidating the specific contributions of the (-) and (+) enantiomers to the overall pharmacological effect, conducting detailed pharmacokinetic studies across different species to establish parameters such as clearance and volume of distribution, and further investigating the downstream signaling pathways of TAAR1 activation beyond cAMP production. These efforts will be critical in determining the therapeutic potential and safety of this and related compounds.

References

- 1. 2-Phenylpropylamine | 582-22-9 | Benchchem [benchchem.com]

- 2. 2-Phenylpropylamine | C9H13N | CID 11398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Beta-Methylphenethylamine (BMPEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 4. guidechem.com [guidechem.com]

- 5. β-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 6. 2-phenyl-propylamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Phenylpropylamine - Wikipedia [en.wikipedia.org]

- 8. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Metabolism distribution, and disappearance of injected beta-phenylethylamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS [mdpi.com]

- 12. Rat brain-uptake index for phenylethylamine and various monomethylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BMPEA: A prohibited ingredient [opss.org]

The Discovery and Pharmacological History of Levoamphetamine: A Technical Guide

Introduction

Levoamphetamine, the levorotatory stereoisomer of the amphetamine molecule, has a rich and complex history intertwined with the development of synthetic stimulants. While often overshadowed by its more potent dextrorotatory counterpart, dextroamphetamine, levoamphetamine possesses a unique pharmacological profile that has led to its investigation and use in various medical contexts. This technical guide provides an in-depth exploration of the discovery, synthesis, and pharmacological characterization of levoamphetamine for researchers, scientists, and drug development professionals.

Discovery and Early History

The story of levoamphetamine begins with the synthesis of its parent compound, racemic amphetamine.

-

1887: The Romanian chemist Lazăr Edeleanu, at the University of Berlin, is credited with the first synthesis of phenylisopropylamine, the chemical that would later be known as amphetamine. However, its pharmacological properties were not investigated at the time.

-

1927: Gordon Alles, an American chemist, independently re-synthesized amphetamine while searching for a synthetic substitute for ephedrine.

-

1929: In a now-famous act of self-experimentation, Gordon Alles documented the physiological and psychological effects of amphetamine after injecting himself with 50 mg of the substance. His detailed notes marked the first systematic study of amphetamine's effects in a human subject.

-

1932: The first patent for amphetamine was filed.

-

1935: Racemic amphetamine was introduced commercially in the United States as an over-the-counter inhaler under the brand name Benzedrine for the treatment of nasal congestion.

-

1937: The dextrorotatory isomer, dextroamphetamine, was found to be the more potent of the two enantiomers and was marketed as Dexedrine.

-

1970s: Levoamphetamine was individually marketed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) under the brand name Cydril.

Stereospecific Synthesis and Resolution

The separation of racemic amphetamine into its constituent enantiomers was a critical step in understanding their distinct pharmacological properties. The primary historical method for this resolution is fractional crystallization of diastereomeric salts.

Experimental Protocols

Protocol 2.1: Resolution of Racemic Amphetamine using Tartaric Acid (Adapted from historical methods)

This protocol describes the classical method for separating d- and l-amphetamine using the chiral resolving agent, tartaric acid. To isolate levoamphetamine, l-tartaric acid would be used.

-

Salt Formation: A solution of racemic amphetamine freebase is reacted with an equimolar amount of l-tartaric acid in a suitable solvent, typically a lower alcohol like methanol (B129727) or ethanol. This reaction forms a mixture of two diastereomeric salts: d-amphetamine-l-tartrate and l-amphetamine-l-tartrate.

-

Fractional Crystallization: The diastereomeric salts exhibit different solubilities in the chosen solvent. The solution is carefully concentrated and/or cooled to induce crystallization. Due to its lower solubility, the l-amphetamine-l-tartrate salt will preferentially crystallize out of the solution.

-

Isolation and Purification: The crystallized l-amphetamine-l-tartrate is isolated by filtration. The crystals are then washed with a small amount of cold solvent to remove impurities. The process of recrystallization from the same solvent can be repeated to improve the optical purity of the isolated salt.

-

Liberation of the Freebase: The purified l-amphetamine-l-tartrate salt is dissolved in water, and a strong base, such as sodium hydroxide, is added to neutralize the tartaric acid and liberate the levoamphetamine freebase.

-

Extraction and Final Purification: The levoamphetamine freebase, which is an oil, is then extracted from the aqueous solution using an immiscible organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are combined, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed by evaporation to yield the purified levoamphetamine.

Pharmacological Profile: A Comparative Analysis

The primary mechanism of action for both levoamphetamine and dextroamphetamine is the release of the monoamine neurotransmitters norepinephrine (B1679862) and dopamine (B1211576) from presynaptic nerve terminals. However, the two isomers exhibit different potencies and selectivities for these neurotransmitter systems.

Quantitative Data

| Parameter | Levoamphetamine | Dextroamphetamine | Reference |

| Dopamine Release Potency | Weaker | 3 to 4 times more potent than levoamphetamine | |

| Norepinephrine Release Potency | Strong | Approximately equipotent to levoamphetamine | |

| Primary Clinical Effects | Peripheral sympathomimetic effects, some central stimulant effects | Potent central stimulant effects, euphoria |

Signaling Pathways

Levoamphetamine, like dextroamphetamine, acts as a substrate for the dopamine transporter (DAT) and the norepinephrine transporter (NET). Upon entering the presynaptic neuron, it disrupts the vesicular storage of dopamine and norepinephrine by inhibiting the vesicular monoamine transporter 2 (VMAT2), leading to an increase in the cytosolic concentration of these neurotransmitters. This, in turn, causes the reversal of DAT and NET, resulting in the non-vesicular release of dopamine and norepinephrine into the synaptic cleft.

Caption: Levoamphetamine's mechanism of action in a presynaptic neuron.

Experimental Protocols

Protocol 3.1: In Vivo Microdialysis for Measurement of Neurotransmitter Release

This protocol outlines a general method for assessing the effects of levoamphetamine on extracellular dopamine and norepinephrine levels in the brain of a conscious, freely moving animal (e.g., a rat).

-

Surgical Implantation of Microdialysis Probe: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum for dopamine, prefrontal cortex for norepinephrine) of an anesthetized rat. The cannula is secured to the skull with dental cement. The animal is allowed to recover from surgery for several days.

-

Microdialysis Experiment: On the day of the experiment, a microdialysis probe is inserted into the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine and norepinephrine concentrations.

-

Drug Administration: Levoamphetamine (or a vehicle control) is administered to the animal, typically via intraperitoneal (i.p.) injection.

-

Post-Drug Collection: Dialysate collection continues for a set period after drug administration to monitor the changes in neurotransmitter levels.

-

Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or a similar sensitive analytical technique to quantify the concentrations of dopamine and norepinephrine.

-

Data Analysis: The neurotransmitter concentrations in the post-drug samples are expressed as a percentage of the baseline levels to determine the effect of levoamphetamine on neurotransmitter release.

Historical Experimental Workflows

The elucidation of levoamphetamine's pharmacological profile has been the result of decades of research employing a variety of experimental techniques.

Caption: A simplified workflow of the historical investigation of levoamphetamine.

From its initial synthesis as part of a racemic mixture to its eventual isolation and characterization, levoamphetamine has been a subject of scientific inquiry for nearly a century. While its central stimulant effects are less pronounced than those of dextroamphetamine, its significant impact on the norepinephrine system gives it a distinct pharmacological profile. A thorough understanding of its history, synthesis, and mechanism of action is crucial for researchers and clinicians working with amphetamine-based therapeutics and for the continued development of novel central nervous system stimulants.

(-)-2-Phenylpropylamine solubility and stability

An In-depth Technical Guide on the Solubility and Stability of (-)-2-Phenylpropylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as β-methylphenethylamine, is a primary amine and a positional isomer of amphetamine.[1][2] Its chemical structure, comprising a phenyl group and a propyl chain with a chiral center, influences its physicochemical properties, including solubility and stability.[2] This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines detailed experimental protocols for their determination, and presents visualizations of a key signaling pathway and experimental workflows.

Solubility

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. The presence of both a hydrophobic phenyl group and a hydrophilic amine group in this compound results in varied solubility depending on the solvent.[3]

Qualitative Solubility

This compound is generally characterized as being soluble in organic solvents and having limited solubility in water.[4] As a basic compound, its solubility in aqueous solutions is expected to increase in acidic conditions due to the formation of a more soluble salt.[5][6]

Quantitative Solubility Data

Specific quantitative solubility data for this compound is not extensively available in the public domain. However, some physical properties have been reported for the racemic mixture (β-methylphenethylamine), which can provide an indication of its characteristics.

Table 1: Physical Properties and Qualitative Solubility of β-Methylphenethylamine

| Property/Solvent | Value/Observation | Reference(s) |

| Physical State | Colorless to pale yellow liquid | [7][8] |

| Density | 0.93 g/mL at 25 °C | [4] |

| Boiling Point | 80 °C at 10 mmHg | [9] |

| Water | Slightly soluble | [7] |

| Organic Solvents | Soluble | [7] |

| Chloroform | Soluble | [10] |

| Ethyl Acetate | Soluble | [10] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in various solvents. This protocol is based on standard laboratory procedures for amine solubility testing.[3][11][12]

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, chloroform)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.45 µm)

-

Volumetric flasks

-

Validated analytical method (e.g., HPLC-UV)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

Workflow for Solubility Determination

Stability

Assessing the stability of a drug substance is a mandatory regulatory requirement to ensure its quality, safety, and efficacy throughout its shelf life.[13][14] Stability studies involve subjecting the compound to various stress conditions to identify potential degradation products and establish degradation pathways.[14]

Stability Profile

Experimental Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on this compound based on ICH guidelines.[13][16][17]

Objective: To identify the degradation products and pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated photostability chamber

-

Calibrated oven

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis:

-

Dissolve this compound in a suitable solvent and add a solution of HCl (e.g., 0.1 M to 1 M).

-

Heat the solution (e.g., at 60-80 °C) for a specified duration.

-

Withdraw samples at different time points, neutralize, and analyze by HPLC.

-

-

Base Hydrolysis:

-

Dissolve this compound in a suitable solvent and add a solution of NaOH (e.g., 0.1 M to 1 M).

-

Maintain the solution at room temperature or elevated temperature for a specified duration.

-

Withdraw samples at different time points, neutralize, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Dissolve this compound in a suitable solvent and add a solution of H₂O₂ (e.g., 3-30%).

-

Keep the solution at room temperature or elevated temperature for a specified duration.

-

Withdraw samples at different time points and analyze by HPLC.

-

-

Thermal Degradation:

-

Expose a solid sample of this compound to dry heat in an oven (e.g., at 60-80 °C) for a specified duration.

-

Dissolve the stressed sample in a suitable solvent and analyze by HPLC.

-

-

Photostability:

-

Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

Analyze the stressed samples by HPLC. A dark control should be run in parallel.

-

Analysis and Method Validation:

-

Analyze all stressed samples using a suitable HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity.[18][19]

-

The method should be validated to be "stability-indicating," meaning it can separate the parent drug from all significant degradation products.[20][21][22]

-

Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to aid in the identification and characterization of degradation products.[19]

Workflow for Forced Degradation Study

Biological Interactions and Signaling Pathways

This compound is known to interact with key neurochemical systems. Its primary mechanisms of action involve agonism at the Trace Amine-Associated Receptor 1 (TAAR1) and interaction with monoamine oxidase (MAO) enzymes.[15][23]

TAAR1 Agonism

This compound, like amphetamine, is an agonist of TAAR1, a G protein-coupled receptor (GPCR) that modulates monoaminergic systems.[1][23] Activation of TAAR1 initiates a signaling cascade that can influence the release of neurotransmitters such as dopamine (B1211576).[24][25]

TAAR1 Signaling Pathway

The activation of TAAR1 can lead to the stimulation of adenylyl cyclase (AC) via Gαs proteins, resulting in an increase in cyclic AMP (cAMP) levels.[24] cAMP, in turn, activates Protein Kinase A (PKA). TAAR1 signaling can also involve Protein Kinase C (PKC).[25][26] These pathways can ultimately lead to the phosphorylation of dopamine transporters (DAT), affecting dopamine homeostasis.[25]

Interaction with Monoamine Oxidase (MAO)

This compound and its enantiomers have been shown to inhibit both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[15] These enzymes are responsible for the degradation of monoamine neurotransmitters.[27] Inhibition of MAO can lead to increased levels of neurotransmitters like dopamine, norepinephrine, and serotonin (B10506) in the brain.[15] The interaction with MAO is a critical aspect of the pharmacological profile of phenylpropylamine derivatives.[27][28][29]

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound. While specific quantitative data is limited, the provided qualitative information and detailed experimental protocols offer a robust framework for researchers and drug development professionals. The visualization of the TAAR1 signaling pathway and experimental workflows provides a clear understanding of its biological context and the methodologies for its physicochemical characterization. Further empirical studies are necessary to generate comprehensive quantitative solubility and stability data to fully support formulation development and regulatory submissions.

References

- 1. β-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. www1.udel.edu [www1.udel.edu]

- 7. Beta-Methylphenethylamine (BMPEA): Uses, Benefits, Safety, Side Effects & Research in China [nj-finechem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 2-PHENYLPROPYLAMINE | 582-22-9 [chemicalbook.com]

- 10. 3-Phenylpropylamine, 98+% | Fisher Scientific [fishersci.ca]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Phenylpropylamine | 582-22-9 | Benchchem [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. ijcrt.org [ijcrt.org]

- 21. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 22. kinampark.com [kinampark.com]

- 23. 2-phenyl-propylamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 24. researchgate.net [researchgate.net]

- 25. TAAR1 - Wikipedia [en.wikipedia.org]